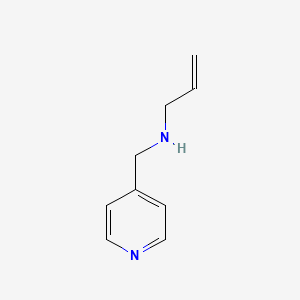

N-(pyridin-4-ylmethyl)prop-2-en-1-amine

描述

N-(pyridin-4-ylmethyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H12N2 It is a heterocyclic amine that contains both a pyridine ring and an allylamine group

准备方法

Synthetic Routes and Reaction Conditions

N-(pyridin-4-ylmethyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carbaldehyde with allylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in a solvent like methanol under inert atmosphere conditions and cooling with ice .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

化学反应分析

Nucleophilic Substitution Reactions

The allylamine moiety facilitates nucleophilic substitution at the α-carbon. For example:

-

Buchwald-Hartwig Amination : In Pd-catalyzed cross-coupling reactions, N-(pyridin-4-ylmethyl)prop-2-en-1-amine reacts with aryl halides to form C–N bonds. Dichlorobis(triphenylphosphine)Pd(II) and ligands like xantphos enhance yields (up to 56% for analogous pyrimidine derivatives) .

| Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | PdCl₂(PPh₃)₂, xantphos, Na₂CO₃ | 52 | |

| 2-Chloropyridine | Pd(OAc)₂, dppp, Cs₂CO₃ | 31 |

Cyclization and Bromination

Under oxidative conditions, the allylamine group undergoes cyclization or bromination:

-

I₂/TBHP-Mediated Cyclization : In toluene, iodine and tert-butyl hydroperoxide (TBHP) promote C–C bond cleavage and cyclization, forming imidazo[1,2-a]pyridine derivatives .

-

Bromination : In ethyl acetate with TBHP, bromine in situ generates 3-bromoimidazopyridines without requiring a base .

Proposed Mechanism :

-

Pyridinium salt formation via nucleophilic attack.

-

Radical-mediated cyclization or bromination (confirmed by radical trapping experiments) .

Electrophilic Aromatic Substitution

The pyridine ring directs electrophilic reactions to specific positions:

-

Nitration : Nitric acid selectively nitrates the pyridine ring at the para position relative to the methylene group.

-

Halogenation : N-Halosuccinimides (NXS) halogenate the pyridine ring under mild conditions, yielding 3-halo derivatives .

Coordination Chemistry

The pyridyl nitrogen and amine group act as ligands for transition metals:

-

Pd(II) Complexes : Forms stable complexes with PdCl₂, enabling catalytic applications in cross-coupling reactions .

-

Cu(I)-Mediated Radical Reactions : Copper catalysts facilitate TBHP-mediated oxidative transformations, such as C–H functionalization .

Michael Addition

The α,β-unsaturated allylamine undergoes Michael addition with nucleophiles (e.g., thiols, amines):

-

Thiol Addition : Mercaptans add to the allylic position, forming thioether derivatives in high regioselectivity .

Example :

Oxidative Degradation

TBHP or H₂O₂ oxidizes the allylamine to form amides or nitriles:

-

Amide Formation : Prolonged exposure to TBHP in I₂-containing systems yields N-(pyridin-4-ylmethyl)propionamide .

Key Challenges and Innovations

科学研究应用

Synthesis and Chemical Properties

N-(pyridin-4-ylmethyl)prop-2-en-1-amine can be synthesized through various methods, including microwave-assisted reactions that enhance yield and purity. For instance, a recent study demonstrated an efficient synthesis method using a combination of 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one and 1-(2-methyl-5-nitrophenyl)guanidine nitrate under specific conditions, yielding a product with over 98% efficiency and 96.8% purity .

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activity. A study evaluated a series of pyrido[3,4-d]pyrimidine derivatives derived from similar structures, highlighting their selective inhibitory effects against breast and renal cancer cell lines . The mechanism of action for these compounds is currently under investigation, with the potential for further development as targeted chemotherapeutic agents.

Antimicrobial Activity

The compound has also been explored for its antibacterial and antifungal properties. The synthesis of related compounds has shown efficacy in vitro against various pathogens, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .

Material Science Applications

This compound has been utilized in the synthesis of metal complexes, particularly manganese(II) complexes that mimic biological systems. These complexes are synthesized using click chemistry methodologies, allowing for the functionalization of solid supports with biomimetic ligands . This application is significant for developing catalysts and materials with specific properties.

Case Studies

In another significant evaluation, compounds derived from this compound were tested against the NCI's 60 human cancer cell line panel. Results indicated selective cytotoxicity towards specific cancer types, suggesting a potential pathway for drug development targeting these malignancies .

作用机制

The mechanism of action of N-(pyridin-4-ylmethyl)prop-2-en-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

相似化合物的比较

Similar Compounds

- N-(pyridin-2-ylmethyl)prop-2-en-1-amine

- N-(pyridin-4-ylmethyl)prop-2-yn-1-amine

- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine

- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N-(pyridin-4-ylmethyl)prop-2-en-1-amine is unique due to its specific structural features, such as the position of the pyridine ring and the allylamine group.

生物活性

N-(pyridin-4-ylmethyl)prop-2-en-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes a pyridine ring and an allylic amine group. The structural formula can be represented as follows:

This structure is pivotal for its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action primarily involves the inhibition of specific protein kinases, which are crucial in regulating cell proliferation and survival.

Anticancer Activity

- Mechanism of Action : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which play essential roles in the cell cycle regulation. This inhibition leads to reduced cell proliferation in cancerous cells .

- In Vitro Studies : In vitro studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The compound exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent activity .

- Selectivity : Notably, the compound shows a favorable selectivity index, exhibiting significantly lower toxicity towards normal fibroblast cells compared to cancer cells, thus highlighting its potential as a therapeutic agent .

Data Tables

| Biological Activity | IC50 (μM) | Cell Line | Effect |

|---|---|---|---|

| This compound | 0.126 | MDA-MB-231 (Breast Cancer) | Significant growth inhibition |

| This compound | >10 | MCF10A (Normal Fibroblast) | Minimal effect |

Case Study 1: In Vivo Efficacy

In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound resulted in a marked reduction in tumor size compared to untreated controls. The compound was administered over a period of 30 days, showcasing its potential as an effective anticancer treatment .

Case Study 2: Off-target Effects

Further investigations revealed that while primarily targeting CDK4/6, this compound also exhibited inhibitory effects on matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. This off-target activity could contribute to its overall anticancer efficacy by preventing metastasis .

Safety Profile

Toxicity assessments indicated that this compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models, suggesting a favorable safety profile for further development .

属性

IUPAC Name |

N-(pyridin-4-ylmethyl)prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-5-11-8-9-3-6-10-7-4-9/h2-4,6-7,11H,1,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOUTYNXVCBZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405917 | |

| Record name | N-(pyridin-4-ylmethyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532407-09-3 | |

| Record name | N-(pyridin-4-ylmethyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。